molecular formula C14H10FI2NO2 B2790430 N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide CAS No. 439107-28-5

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B2790430
CAS No.: 439107-28-5
M. Wt: 497.046
InChI Key: QEVBYHQFBYRSIC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is a high-purity benzamide derivative intended for research applications. This compound is structurally analogous to salicylanilide anthelmintics such as Closantel, a class of compounds known to exhibit potent anti-parasitic activity . Based on this structural relationship, it serves as a valuable chemical reference standard and a starting point for investigative studies in medicinal chemistry and parasitology. Researchers can utilize this compound to explore structure-activity relationships, investigate mechanisms of action related to ionophore activity, and develop new analytical methods for similar anthelmintic agents. The presence of iodine atoms in its structure also makes it a candidate for further chemical modifications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FI2NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBYHQFBYRSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FI2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzamide derivative followed by the introduction of the fluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atoms, potentially forming simpler derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions to replace iodine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound’s fluorine and iodine atoms can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with halogenated benzamides, particularly in its diiodo-hydroxybenzamide backbone. Key differences lie in the substituents:

Compound Name Molecular Formula Substituents Key Structural Features
N-[(4-Fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide C₁₄H₁₀F I₂NO₂ 4-Fluorobenzyl group at the amide nitrogen High lipophilicity due to iodine and fluorine
Rafoxanide C₁₉H₁₁Cl₂I₂NO₃ 3-Chloro-4-(4-chlorophenoxy)phenyl group Dichlorophenoxy group enhances stability
Closantel C₂₂H₁₄Cl₂I₂N₂O₂ 5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl group Cyanomethyl group improves bioavailability

References : Structural data for rafoxanide and closantel are derived from their CAS registrations and synthesis protocols .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide, also known by its chemical name and CAS number 439107-28-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.

PropertyValue
Molecular Formula C14H10F I2 N O2
Molar Mass 497.04 g/mol
CAS Number 439107-28-5
Synonyms N-(4-fluorobenzyl)-2-hydroxy-3,5-diiodobenzamide

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions. This can disrupt metabolic pathways and cellular homeostasis.
  • DNA Interaction : It has been suggested that the compound can bind to DNA, potentially interfering with replication and transcription processes, which is a common mechanism for anticancer agents.
  • Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways, leading to altered cell behavior and function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Anticancer Activity : In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced inflammation compared to control groups, highlighting its potential therapeutic application in inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityRemarks
N-(4-chlorobenzyl)-2-hydroxy-3,5-diiodobenzamideAnticancerSimilar structure; different halogen
N-(4-fluorobenzyl)-2-hydroxy-3-bromobenzamideAntimicrobialExhibits lower potency

Q & A

Q. Tables

Q. Table 1. Synthetic Conditions and Yields

ReagentSolventTemperatureYield (%)Purity (HPLC)
DCC/HOBtTHF0°C → RT7098.5%
EDCl/HOAtDCMRT6597.8%

Q. Table 2. Fluorescence Optimization Parameters

ParameterOptimal ValueDetection Limit (LOD)
pH5.00.269 mg/L
Temperature25°C
λex/λem340/380 nm

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